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Compound of Interest

Compound Name: Diiodomethane-13C,d2
CAS No.: 1217038-24-8
Cat. No.: B1142166

Get Quote

Precision C1-Synthons in Pharmacokinetic

Optimization and Structural Elucidation
Executive Summary

Diiodomethane-13C,d2 is a high-value, doubly isotopically labeled reagent used primarily as a

"C1 synthon" (one-carbon building block) in advanced organic synthesis. Its primary utility lies
in the Simmons-Smith cyclopropanation reaction, where it installs a methylene bridge (

) across an alkene.

For drug development professionals, this reagent serves two critical functions:
¢ Metabolic Engineering: The deuterium incorporation (

) leverages the Deuterium Kinetic Isotope Effect (DKIE) to slow metabolic clearance at the
cyclopropane motif, a common metabolic "hotspot."

+ Bioanalytical Tracing: The

label provides a non-radioactive, stable tracer for Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) metabolic flux studies, offering a distinct M+3 mass shift.
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Part 1: Chemical Identity & Technical Specifications[1]

Before deploying this reagent in synthesis, researchers must account for its physical shifts
compared to the non-labeled isotopologue. The presence of heavier isotopes increases density
and alters vibrational spectra.

Property Specification Notes

Carbon-13 enriched (>99%),

Chemical Formula ] )
Deuterium enriched (>98%)

+3 Da shift vs. standard

Molecular Weight ~270.84 g/mol
(267.84)
o Darkens upon light exposure
Appearance Colorless to pale yellow liquid S )
(iodine liberation)
Extremely dense; phase
Density > 3.33 g/mL separates rapidly in agueous
workups
N ) Do not distill at atmospheric
Boiling Point ~181°C (decomposes) )
pressure; explosion hazard
Store over Cu wire to
Stability Light & Moisture Sensitive scavenge free

; keep dark/cold (2-8°C)

Part 2: The Mechanistic Core
The Furukawa-Modified Simmons-Smith Reaction

While the traditional Simmons-Smith reaction uses a Zinc-Copper couple (

), the Furukawa modification using Diethylzinc (

) is the industry standard for expensive labeled reagents like Diiodomethane-13C,d2. It offers
higher reproducibility, homogeneous conditions, and better atom economy—critical when the
reagent cost is high.
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The Mechanism: The reaction proceeds through a concerted, stereospecific mechanism
involving an electrophilic zinc carbenoid intermediate.[1]

Carbenoid Formation:

undergoes halogen exchange with
to form the active carbenoid species (
equivalent).

Butterfly Transition State: The carbenoid approaches the alkene. The zinc atom coordinates
with the alkene

-system (or directing groups like -OH), while the methylene carbon attacks the double bond.

Cheletropic Addition: The bond formation is concerted, preserving the stereochemistry of the

original alkene (cis-alkenes yield cis-cyclopropanes).

Halogen Exchange
Reagents -Etl Zinc Carbenoid Coordination to Alkene Butterfly Transition State ZnI2 Elimination Labeled Cyclopropane
Alkene + 13CD2I2 + Et2Zn (Et-Zn-13CD2-l) (Concerted Addition) (13C, D2 incorporated)

Fig 1. Furukawa-Modified Simmons-Smith Pathway for 13C,d2-Cyclopropanation

Click to download full resolution via product page

[3][4]1[5]
Part 3: Applications in Drug Discovery[6][7][8]
1. Metabolic Stability (The Deuterium Effect)

Cyclopropane rings are common in medicinal chemistry (e.g., Ciprofloxacin, Montelukast) to
constrain conformation. However, the carbon atoms in the ring can be sites of oxidative
metabolism by Cytochrome P450 (CYP450) enzymes.[2]

e The Problem: CYP450 enzymes attack

bonds to form hydroxylated metabolites, leading to rapid clearance.

e The Solution (
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): By using Diiodomethane-13C,d2, the resulting cyclopropane ring contains Carbon-
Deuterium (

) bonds.

e Mechanism: The

bond is shorter and stronger than the

bond due to a lower zero-point energy.[3] Breaking this bond is often the rate-determining
step (RDS) in metabolism.

¢ Result: This induces a Deuterium Kinetic Isotope Effect (DKIE), potentially increasing the
drug's half-life (

) without altering its binding affinity or potency.
2. Bioanalytical Tracing (

Signature)
The

label acts as a permanent, non-radioactive tag.

o Mass Spectrometry: The molecule will show a distinct M+3 mass shift (1 Da from

+ 2 Da from

) compared to the native drug. This allows researchers to distinguish the parent drug from
natural biological background signals in complex matrices (plasma/urine).

* NMR Spectroscopy: The

atom provides a strong NMR signal. In proton-decoupled

-NMR, the labeled carbon will appear as a quintet (due to coupling with two Deuterium
atoms, spin

, Splitting rule

).
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Drug Candidate

(Alkene Precursor)

Synthesis with
13CD2I2

Labeled Drug

(13C-D2-Cyclopropane)

\ In Vivo Metabolisin (Liver Microsomes) |

CYP450 Enzyme
Attack

Stronger C-D Bond

Result:
Slower Bond Breaking (DKIE)
Extended Half-life

Fig 2. Workflow for Improving Metabolic Stability via Deuteration

Click to download full resolution via product page
Part 4: Experimental Protocol
Protocol: Synthesis of
-Labeled Cyclopropyl-Ether (Furukawa Modification)
Safety Warning: Diethylzinc (

) is pyrophoric. Diiodomethane is toxic and an alkylating agent. Perform all steps in a fume
hood under an inert atmosphere (Argon/Nitrogen).
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Reagents:

Alkene Substrate (1.0 equiv)

Diiodomethane-13C,d2 (1.1 - 1.5 equiv)

Diethylzinc (1.0 M in hexanes, 1.1 - 1.5 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:

o System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a
rubber septum. Flush with Argon for 15 minutes.

e Solvent Charge: Add anhydrous DCM to the flask via syringe. Cool the solvent to 0°C (ice
bath).

o Reagent Formation (In Situ):
o Add the

solution dropwise to the cold DCM.

o Critical Step: Add Diiodomethane-13C,d2 dropwise via syringe. The solution may
become cloudy as the carbenoid forms. Stir at 0°C for 10-15 minutes.

e Substrate Addition:
o Dissolve the alkene substrate in a minimal amount of anhydrous DCM.
o Add this solution dropwise to the reaction mixture.

o Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Monitor via TLC
or LC-MS.

o Note: If the reaction is sluggish, refluxing (DCM ~40°C) may be required, but ensure the
condenser is efficient to prevent loss of the volatile carbenoid.
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e Quenching:
o Cool back to 0°C.
o Carefully quench by dropwise addition of saturated agueous Ammonium Chloride (
). Caution: Vigorous gas evolution (ethane) will occur.
e Workup:
o Separate layers. Extract the aqueous layer 3x with DCM.
o Wash combined organics with saturated Sodium Bicarbonate (

) and Brine.

o Dry over Sodium Sulfate (
), filter, and concentrate carefully (avoid high vacuum if the product is volatile).
Validation:

 NMR: Look for the disappearance of alkene carbons (

) and the appearance of a new upfield signal (cyclopropane, high field, typically -5 to 15
ppm). The labeled carbon will appear as a quintet (

).

Part 5: Handling, Stability & References
Handling & Storage[4][5]

o Light Sensitivity: Dilodomethane releases free iodine (

) upon photo-degradation, turning the liquid brown. This free iodine can inhibit the Simmons-
Smith reaction.

» Stabilization: Store the reagent over a bright Copper (Cu) wire or mesh. The copper reacts
with free iodine to form Cul, keeping the reagent colorless and active.
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Temperature: Store refrigerated (2°C to 8°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Diiodomethane-13C,d2 ()].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1142166/docs#technical-guide-diiodomethane-13c-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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